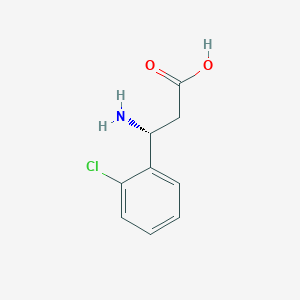

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

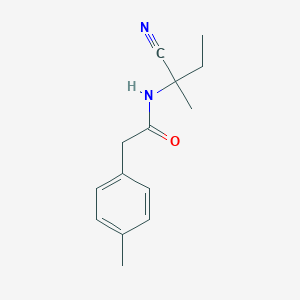

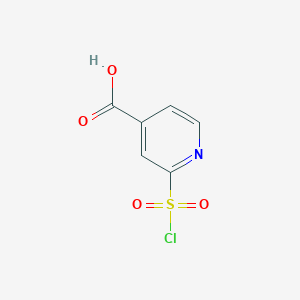

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as Cloprop, Propanoic acid, 2-(3-chlorophenoxy)-, Propionic acid, 2-(m-chlorophenoxy)-, α-(3-Chlorophenoxy)propionic acid, Metachlorphenprop, 2-(m-Chlorophenoxy)propionic acid, 3-CPA, 3CP, dl-2-(m-Chlorophenoxy)propionic acid .

Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(2-chlorophenyl)propanoic acid” can be represented as a 2D or 3D model . The 3D structure can provide insights into the spatial arrangement of atoms and the shape of the molecule.Physical And Chemical Properties Analysis

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” has a molecular weight of 184.62 . Its physical and chemical properties include being a clear liquid in form, having a pungent odor, and a pH of 2.5 at 100 g/l at 20 °C (68 °F). Its melting point ranges from -24 to -23 °C .Applications De Recherche Scientifique

GABA B Receptor Antagonism

- Synthesis and Antagonism at GABAB Receptor: 3-Amino-3-(4-chlorophenyl)propanoic acid, a close analogue of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, has been synthesized and identified as a weak specific antagonist of GABA at the GABAB receptor. This research highlights its potential use in studying GABAB receptor-mediated responses (Abbenante, Hughes, & Prager, 1997).

Substrate Stereospecificity

- Investigation of Stereochemistry in Biochemical Reactions: The stereospecific interactions of (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid, similar to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, with gamma-aminobutyric acid aminotransferase have been explored. Such studies are crucial in understanding the enzyme's substrate specificity and the role of stereochemistry in biochemical pathways (Silverman, Invergo, Levy, & Andrew, 1987).

Crystal Engineering

- Role in Crystal Engineering and Structure Analysis: Baclofen, which contains a similar structure, has been used in crystal engineering to understand the conformation and protonation properties of the baclofen moiety. This research aids in deciphering the specific intermolecular interactions in crystalline structures (Báthori & Kilinkissa, 2015).

Chemoenzymatic Synthesis

- Applications in Chemoenzymatic Synthesis: Research into the synthesis of optically pure compounds, including derivatives of 3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one from 2-[4-(isopropoxy)phenyl]propanoic acid, demonstrates the application of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid and its analogues in the field of organic chemistry, particularly in synthesizing compounds with specific biological activities (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).

Fluorescence Derivatisation

- Utilization in Fluorescence Studies: The coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, similar in structure to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, demonstrates the potential of such compounds in developing fluorescent derivatizing agents, essential in biological assays and molecular labeling (Frade, Barros, Moura, & Gonçalves, 2007).

Liquid Chromatographic Separation

- Chiral Resolution in Chromatography: Studies on the liquid chromatographic separation of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, closely related to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, have contributed significantly to the field of chiral resolution and purification in pharmaceutical research (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Safety and Hazards

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that ®-3-Amino-3-(2-chlorophenyl)propanoic acid may also interact with various targets in the body.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets and cause changes at the molecular level . For instance, indole derivatives can bind to multiple receptors, leading to a variety of biological activities .

Biochemical Pathways

It has been suggested that similar compounds, such as indole derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This indicates that ®-3-Amino-3-(2-chlorophenyl)propanoic acid may also affect multiple biochemical pathways.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For example, certain indole derivatives have been reported to exhibit antiviral activity .

Propriétés

IUPAC Name |

(3R)-3-amino-3-(2-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)

![(1E)-3-oxo-1-[(2E)-3-phenylprop-2-en-1-ylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2376082.png)

![O-[2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2376091.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376094.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)